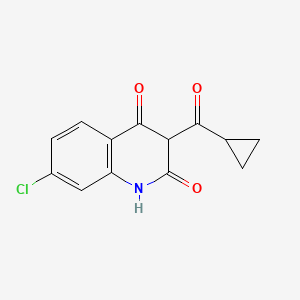![molecular formula C24H40O4 B14794795 4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxycholic Acid-d4 is a deuterium-labeled derivative of Deoxycholic Acid, a secondary bile acid. It is specifically used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and research applications .
准备方法
Synthetic Routes and Reaction Conditions
Deoxycholic Acid-d4 is synthesized by introducing deuterium atoms into Deoxycholic Acid. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Deoxycholic Acid-d4 involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
化学反应分析
Types of Reactions
Deoxycholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Deoxycholic Acid-d4 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Deoxycholic Acid-d4 into its corresponding alcohols.
Substitution: Deoxycholic Acid-d4 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Deoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and other metabolites.
Biology: Employed in studies involving bile acid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of bile acids in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting bile acid receptors
作用机制
Deoxycholic Acid-d4 exerts its effects by interacting with bile acid receptors such as the G protein-coupled bile acid receptor TGR5. This interaction stimulates various signaling pathways, including those involved in the regulation of glucose and lipid metabolism. The deuterium labeling does not significantly alter the biological activity of the compound, allowing it to be used as a tracer in metabolic studies .
相似化合物的比较
Similar Compounds
- Cholic Acid-d4
- Chenodeoxycholic Acid-d4
- Lithocholic Acid-d4
- Ursodeoxycholic Acid-d4
Uniqueness
Deoxycholic Acid-d4 is unique due to its specific interaction with the TGR5 receptor, which plays a crucial role in regulating metabolic processes. Its stable isotope labeling also makes it particularly valuable for precise quantification and tracing in research studies .
属性
分子式 |
C24H40O4 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC 名称 |
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1/i10D2,12D2 |
InChI 键 |
KXGVEGMKQFWNSR-KFFZQJOESA-N |
手性 SMILES |
[2H]C1(C[C@]2(C(CCC3C2CC([C@]4(C3CCC4C(C)CCC(=O)O)C)O)C(C1O)([2H])[2H])C)[2H] |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
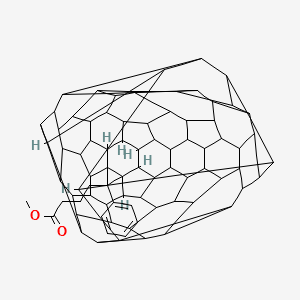

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
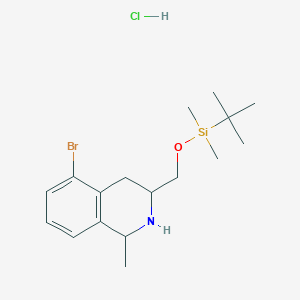
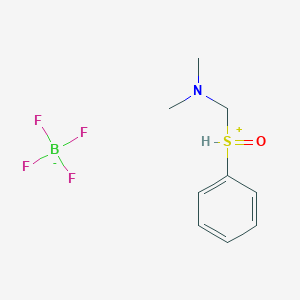
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
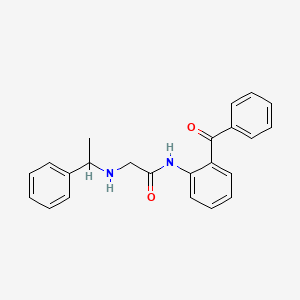
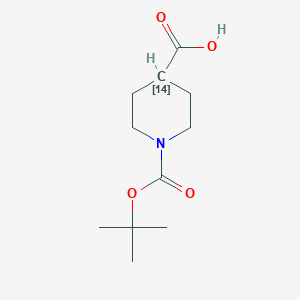
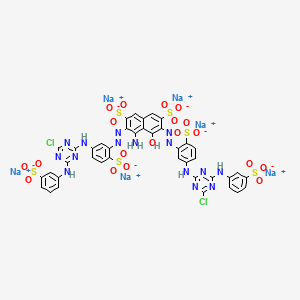
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
